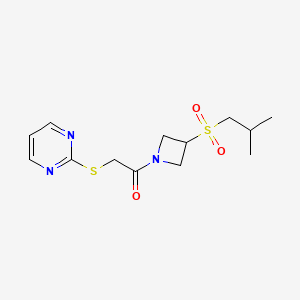

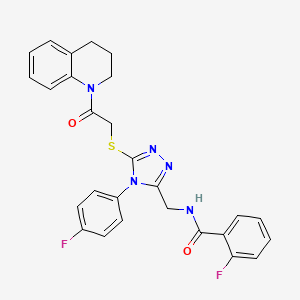

![molecular formula C14H11ClN2O3S B2469183 2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-54-4](/img/structure/B2469183.png)

2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H8ClNO3S . The InChI code for this compound is 1S/C13H8ClNO3S/c14-10-1-4-12 (5-2-10)19-13-6-3-11 (15 (17)18)7-9 (13)8-16/h1-8H . For a more detailed structural analysis, it would be necessary to refer to a specialized chemical database or literature.Physical and Chemical Properties Analysis

This compound has a molecular weight of 293.73 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications

Chemiluminescence Studies

- Synthesis of Sulfanyl-Substituted Compounds for Chemiluminescence : Research has demonstrated that sulfanyl-substituted bicyclic dioxetanes, similar in structure to the compound , can be used in chemiluminescence studies. These compounds exhibit thermal stability and produce light upon decomposition, indicating potential applications in chemiluminescent assays and imaging technologies (Watanabe et al., 2010).

Material Science and Polymer Research

- Development of Transparent Polyimides : Research involving thiophenyl-substituted benzidines, which bear a resemblance to the compound , has led to the synthesis of transparent polyimides. These polyimides exhibit high refractive indices and small birefringences, useful in the creation of optoelectronic devices (Tapaswi et al., 2015).

Synthetic Chemistry and Pharmacology

- Synthesis of N-Substituted Acetamides for Pharmacological Evaluation : Research focused on the synthesis of derivatives containing similar structural elements has highlighted their potential as antibacterial agents. These compounds have been evaluated for their antibacterial properties, indicating potential applications in the development of new antibiotics (Siddiqui et al., 2014).

Organic Chemistry and Reaction Studies

- Pathways of Nitrosobenzene Reduction by Thiols : Investigations into the reactions of nitrosobenzenes with thiols, similar to the compound , have revealed key insights into their interaction mechanisms. This research can aid in understanding the chemical behavior of such compounds in various environments (Montanari et al., 1999).

Drug Design and Molecular Docking

- Evaluation of Antituberculosis Activity : Studies on 3-heteroarylthioquinoline derivatives, which share structural features with the compound, have demonstrated significant antituberculosis activity. This suggests potential applications in drug design and molecular docking studies for tuberculosis treatment (Chitra et al., 2011).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn . The compound should be stored in a dry place and in a closed container .

Properties

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c1-20-16-9-10-8-12(17(18)19)4-7-14(10)21-13-5-2-11(15)3-6-13/h2-9H,1H3/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWFCZRXTCFCQN-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

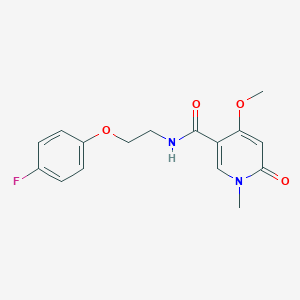

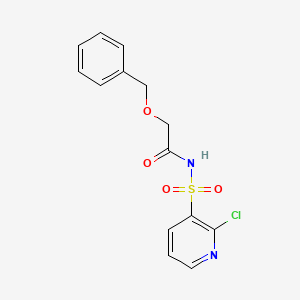

![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)

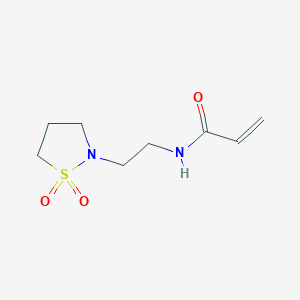

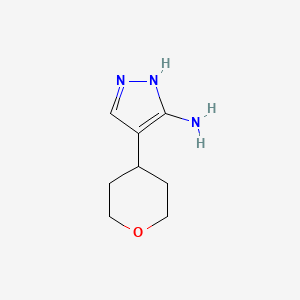

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)

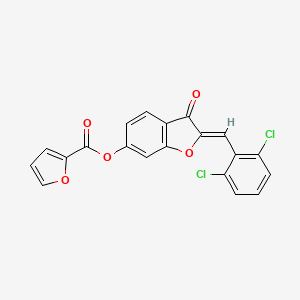

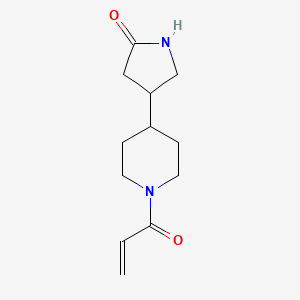

![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide](/img/structure/B2469113.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide](/img/structure/B2469114.png)

![N-(4-{3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl}phenyl)prop-2-enamide](/img/structure/B2469116.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)